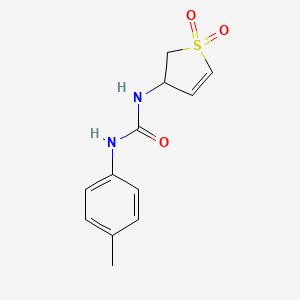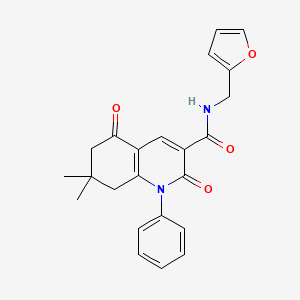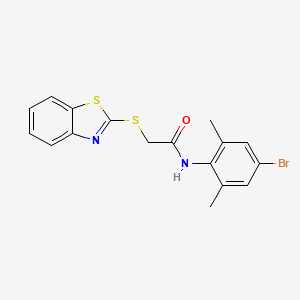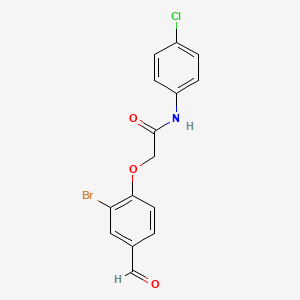![molecular formula C20H17ClN2O4S B3513242 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3513242.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione
Descripción general
Descripción
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group and a naphthalene core with a chlorine atom and a dihydroquinone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the benzenesulfonyl group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Formation of the naphthalene core: The naphthalene core is synthesized separately through a Friedel-Crafts acylation reaction, followed by chlorination to introduce the chlorine atom.
Coupling of the piperazine and naphthalene moieties: The final step involves coupling the benzenesulfonyl-piperazine intermediate with the chlorinated naphthalene core under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.
Análisis De Reacciones Químicas
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroquinone moiety can be oxidized to form the corresponding quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinone moiety back to the dihydroquinone form.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders due to its interaction with dopamine receptors.
Biological Research: It is used as a tool compound to study the function of various biological pathways and receptors, including its effects on cell signaling and neurotransmission.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules and to identify new drug targets.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors and modulates their activity, leading to changes in cell signaling pathways and neurotransmission . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloro-1,4-dihydronaphthalene-1,4-dione can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
1-(chloroacetyl)-4-(phenylsulfonyl)piperazine: This compound has a similar benzenesulfonyl-piperazine structure but differs in the presence of a chloroacetyl group instead of the naphthalene core.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and feature a piperazine ring with various substitutions.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for scientific research.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)22-10-12-23(13-11-22)28(26,27)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKXCEYEHASPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3513167.png)
![5-[(2-chlorobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3513182.png)
![N-{3-[(4-METHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B3513183.png)
![N-(3-(m-Tolylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nicotinamide](/img/structure/B3513209.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-ethyl-6-methylphenyl)acetamide](/img/structure/B3513220.png)

![3-chloro-N-{4-[({[(2,4-dimethylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B3513234.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3513246.png)



![N-benzyl-2-[2-methoxy-4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B3513275.png)
![ETHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3513280.png)
